4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Catalog No.
S11780728
CAS No.
M.F
C21H23N3O4
M. Wt
381.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-y...

Product Name

4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

IUPAC Name

4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C21H23N3O4/c1-3-5-14-27-18-12-8-16(9-13-18)21(25)22-20-19(23-28-24-20)15-6-10-17(11-7-15)26-4-2/h6-13H,3-5,14H2,1-2H3,(H,22,24,25)

InChI Key

MRYMXMCBUXUFNX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC

4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound that belongs to the class of benzamides, characterized by its unique structure which includes a butoxy group, an ethoxyphenyl moiety, and an oxadiazole ring. The molecular formula of this compound is C21H23N3O4, and its molar mass is approximately 377.43 g/mol. The compound is known for its potential applications in various fields including pharmaceuticals and materials science due to its unique chemical properties.

The chemical reactivity of 4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be analyzed through various types of reactions:

  • Oxidation: The butoxy group may undergo oxidation to form corresponding alcohols or aldehydes.
  • Reduction: Reduction reactions can lead to the formation of amines or other derivatives depending on the reagents used.
  • Substitution Reactions: The presence of the oxadiazole ring allows for electrophilic substitution reactions at the aromatic rings.
  • Cyclization: The compound can participate in cyclization reactions under certain conditions, leading to new heterocyclic compounds.

Research indicates that 4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits various biological activities. It has been investigated for:

  • Antimicrobial Properties: Potential effectiveness against a range of bacteria and fungi.
  • Anticancer Activity: Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

The synthesis of 4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and carboxylic acids.
  • Introduction of Butoxy and Ethoxy Groups: These groups are often introduced via nucleophilic substitution reactions where butanol and ethyl halides react with suitable aromatic substrates.
  • Amidation: The final step usually involves coupling the oxadiazole derivative with an appropriate amine to form the amide bond.

The reaction conditions often require careful control of temperature and pH to maximize yield and purity.

4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a candidate for new drug formulations targeting infections or cancers.
  • Material Science: Its unique structure allows it to be utilized in developing new materials with specific properties such as improved thermal stability or electrical conductivity.
  • Biochemical Research: It serves as a probe in biochemical studies to understand molecular interactions and pathways.

Studies involving interaction analyses suggest that 4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide interacts with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.
  • Receptor Binding: The compound has shown potential in binding to certain receptors which could modulate physiological responses.

Further research is necessary to elucidate the precise mechanisms of action and interaction profiles.

Several compounds share structural similarities with 4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-butoxy-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamideC23H27N3O5Contains diethoxy groups; potential for enhanced solubility
3-butoxy-N-(4-phenyloxadiazol-3-yl)benzamideC19H19N3O3Lacks ethoxy substituents; simpler structure
2-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamideC21H23N3O5Features methoxy groups instead of ethoxy

Uniqueness

The uniqueness of 4-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide lies in its specific combination of functional groups which confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural features allow it to engage in diverse interactions within biological systems while offering potential advantages in drug development and material applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

381.16885622 g/mol

Monoisotopic Mass

381.16885622 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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